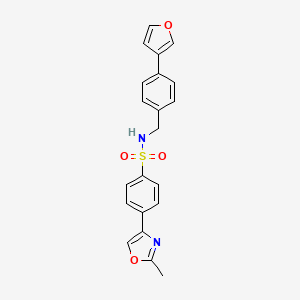![molecular formula C14H13ClN2O B2763091 2-[(4-Chlorobenzyl)amino]benzenecarboxamide CAS No. 20287-39-2](/img/structure/B2763091.png)
2-[(4-Chlorobenzyl)amino]benzenecarboxamide
Übersicht
Beschreibung
2-[(4-Chlorobenzyl)amino]benzenecarboxamide is a chemical compound with the molecular formula C14H13ClN2O . It is used in laboratory settings and is not typically available for general use .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a carboxamide group and a chlorobenzyl group . The presence of these functional groups may influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not extensively detailed in the search results. It is known to be a solid , but additional properties such as melting point, boiling point, and solubility are not provided.Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
Benzene carboxamide derivatives have been explored in the synthesis of polymers with unique properties. For example, polyamides with flexible main-chain ether linkages and ortho-phenylene units exhibit non-crystallinity, high solubility in polar solvents, and useful levels of thermal stability, making them suitable for applications requiring transparent, flexible films with high thermal resistance (Hsiao, Yang, & Chen, 2000). Similarly, hyperbranched poly(triphenylamine amide)s with excellent solubility and dendritic structures demonstrate potential for applications in organic electronics due to their blue-yellow emissions and stable energy gaps (Wang, Huang, Hsieh, & Huang, 2008).
Heterogeneous Catalysis
Amide-functionalized covalent organic frameworks (COFs) represent a significant advancement in the field of catalysis. These materials, synthesized using benzene carboxamide derivatives, show efficient catalytic activity for Knoevenagel condensation reactions, demonstrating the potential of such compounds in creating more effective and recyclable catalysts (Li, Chen, Gao, Zhao, Zhang, Xing, & Chen, 2019).
Drug Discovery and Pharmaceutical Chemistry
In the pharmaceutical domain, benzene carboxamide derivatives are explored for their biological activity. For instance, N-benzylpyrazine-2-carboxamide derivatives have been synthesized and evaluated for their antimycobacterial and antibacterial activities, highlighting the potential of such compounds in developing new therapeutic agents (Semelková, Janďourek, Konečná, Paterová, Navrátilová, Trejtnar, Kubíček, Kuneš, Doležal, & Zítko, 2017).
Advanced Materials and Sensing Technologies
Research on substituted benzene carboxamides has also led to the development of materials with aggregation-enhanced emission (AEE) properties. These materials, such as pyridyl substituted benzene dicarboxamides, show potential for applications in optical and electronic devices due to their multi-stimuli-responsive properties and enhanced emission in nano-aggregates (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Safety and Hazards
While specific safety and hazard information for 2-[(4-Chlorobenzyl)amino]benzenecarboxamide is not available, related compounds such as 2-[(4-chlorobenzyl)amino]benzenecarboxylic acid are labeled with hazard statements including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . It is recommended to handle this compound with appropriate safety precautions.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(16)18/h1-8,17H,9H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOMYOFFTWHHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2763009.png)
![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2763010.png)

![N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine](/img/structure/B2763012.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2763014.png)
![[4-(Difluoromethyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2763018.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2763019.png)
![5-Bromo-N-[[4-(furan-3-yl)phenyl]methyl]pyrimidin-2-amine](/img/structure/B2763022.png)
![4-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile](/img/structure/B2763023.png)
![4-benzyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2763025.png)

![2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2763028.png)
![1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2763029.png)
